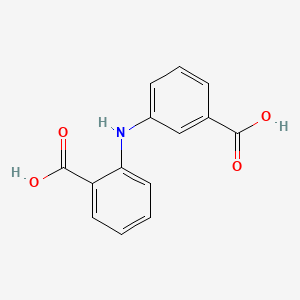

N-(3-Carboxyphenyl)anthranilic acid

Description

Contextualization within Anthranilic Acid Derivatives Research

N-(3-Carboxyphenyl)anthranilic acid is a member of the large family of anthranilic acid derivatives. Anthranilic acid, or 2-aminobenzoic acid, is a versatile precursor in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and an amino group. mdpi.com These functional groups serve as handles for chemical modifications, leading to a vast library of derivatives with diverse structures and properties. nih.gov

The substitution on the amino group of the anthranilic acid scaffold, as seen in this compound, is a common strategy in the development of new chemical entities. This N-substitution can significantly influence the molecule's steric and electronic properties, which in turn can affect its reactivity, solubility, and biological activity. Research into anthranilic acid derivatives is a dynamic field, with continuous efforts to synthesize and explore new compounds for a wide range of applications, including materials science and medicinal chemistry. mdpi.com

Historical Perspective on Research Discoveries Involving N-Substituted Anthranilic Acids

The study of N-substituted anthranilic acids has a long history, dating back to the early 20th century. One of the foundational methods for their synthesis is the Ullmann condensation, a copper-catalyzed reaction between an o-halobenzoic acid and an aniline (B41778) derivative. acs.orgresearchgate.net This reaction has been a cornerstone in the synthesis of N-aryl anthranilic acids for over a century. acs.org

Historically, research into N-substituted anthranilic acids has been closely linked to the discovery of their biological activities. For instance, N-phenylanthranilic acid was investigated as an agent for studying renal papillary necrosis in rats in 1970. ijpsjournal.comijpsjournal.com Another notable example is N-(3',4'-dimethoxycinnamoyl) anthranilic acid, which was identified as a new anti-atopic agent in 1976. ijpsjournal.comijpsjournal.com These early discoveries paved the way for more extensive research into the pharmacological potential of this class of compounds. Over the decades, medicinal chemists have systematically modified the structure of N-substituted anthranilic acids to understand their structure-activity relationships (SAR). pharmacy180.com This has led to the development of several important therapeutic agents. ijpsjournal.comijpsjournal.com

Significance of the Anthranilic Acid Scaffold in Medicinal Chemistry Research

The anthranilic acid scaffold is considered a "privileged" structure in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of new drugs. The inherent structural features of anthranilic acid, including its aromatic ring and the adjacent amino and carboxylic acid groups, allow for diverse chemical modifications to optimize biological activity. mdpi.comnih.gov

Derivatives of anthranilic acid have been successfully developed into a variety of therapeutic agents. ijpsjournal.com A prominent example is the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are N-aryl derivatives of anthranilic acid. nih.gov Beyond their anti-inflammatory properties, anthranilic acid derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties. nih.govijpsjournal.com The structural versatility of the anthranilic acid scaffold allows for the generation of large compound libraries, which are crucial for identifying new hits and leads in drug discovery programs. nih.gov The continued exploration of this scaffold highlights its enduring importance in the quest for novel therapeutics. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(3-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBRSWGOUAIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182054 | |

| Record name | N-(3-carboxyphenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-67-0 | |

| Record name | 2-[(3-Carboxyphenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-carboxyphenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27693-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-carboxyphenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-IMINODI-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C37ZB0P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of New Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including new analogues of N-(3-Carboxyphenyl)anthranilic acid. omicsonline.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry. core.ac.uk

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in characterization.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound structure, signals corresponding to aromatic protons, the amine (N-H) proton, and the carboxylic acid (O-H) protons are observed. The chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) are used to assign each proton to its position in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing researchers to count the number of different carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. core.ac.ukresearchgate.net

Two-dimensional (2D) NMR experiments are employed for more complex structures to establish specific connectivities. omicsonline.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons. core.ac.uk

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of newly synthesized analogues. researchgate.net

| Proton/Carbon Type | Technique | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

| Carboxylic Acid (COOH) | ¹H NMR | 10.0 - 13.0 | Presence of acidic proton, often a broad singlet. |

| Amine (NH) | ¹H NMR | 9.0 - 10.0 | Presence of N-H bond, often a broad singlet. |

| Aromatic (Ar-H) | ¹H NMR | 6.5 - 8.5 | Signals for protons on the two benzene rings. |

| Aromatic (Ar-C) | ¹³C NMR | 110 - 150 | Signals for carbons within the benzene rings. |

| Carboxylic Acid (C=O) | ¹³C NMR | 165 - 185 | Presence of carbonyl carbons. |

Table 1: Typical NMR data ranges for the core structure of N-Aryl Anthranilic Acids.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy is used to confirm the presence of its key functional groups. chegg.com

The spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org

N-H Stretch: A sharper, medium-intensity peak appears around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. libretexts.org

C=O Stretch: An intense, sharp absorption band between 1760-1690 cm⁻¹ confirms the presence of the carbonyl (C=O) group of the carboxylic acid. libretexts.org

C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions correspond to C-O stretching and O-H bending, respectively, further supporting the presence of the carboxylic acid group. libretexts.org

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Very Broad, Strong |

| Amine (N-H) | Stretch | 3500 - 3300 | Sharp, Medium |

| Carbonyl (C=O) | Stretch | 1760 - 1690 | Sharp, Strong |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Medium |

Table 2: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound (molecular formula C₁₄H₁₁NO₄), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. epa.gov

The monoisotopic mass of this compound is 257.0688 g/mol . epa.gov In the mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ (m/z 258.0761) or the deprotonated molecule [M-H]⁻ (m/z 256.0615).

Analysis of the fragmentation pattern in the MS/MS spectrum provides structural confirmation. Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules: libretexts.org

Loss of H₂O (18 Da): Fragmentation involving the carboxylic acid groups.

Loss of COOH (45 Da): Cleavage of a carboxylic acid group is a common pathway for carboxylic acids. libretexts.org

Loss of CO₂ (44 Da): Decarboxylation is another characteristic fragmentation.

By piecing together these neutral losses, the connectivity of the molecule can be confirmed. nih.gov

| Ion | Formula | Calculated m/z (Negative Mode) | Description |

| [M-H]⁻ | C₁₄H₁₀NO₄⁻ | 256.06 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | C₁₄H₈NO₃⁻ | 238.05 | Loss of water |

| [M-H-CO₂]⁻ | C₁₃H₁₀NO₂⁻ | 212.07 | Loss of carbon dioxide |

| [M-H-COOH]⁻ | C₁₃H₉NO₂⁻ | 211.06 | Loss of the carboxyl radical (less common) |

Table 3: Predicted Key Ions in the ESI-Negative Mass Spectrum of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's conformation and stereochemistry. eurjchem.com

| Parameter | Information Obtained |

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between atoms (in Ångströms) |

| Bond Angles | Angles between adjacent bonds (in degrees) |

| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking |

Table 4: Parameters Determined from Single-Crystal X-ray Diffraction Analysis.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. In the context of this compound research, these methods are vital for purification, purity assessment, and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com this compound itself is a polar compound with low volatility, making it unsuitable for direct GC analysis.

To overcome this, chemical derivatization is employed to convert the non-volatile analyte into a volatile derivative. The acidic protons of the carboxylic acid groups and the amine proton are reactive sites for derivatization. A common method is silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups. mdpi.com The resulting TMS-ester/TMS-amine derivative is significantly more volatile and thermally stable, allowing it to be analyzed by GC-MS. This approach is used to confirm the identity and purity of the compound in complex mixtures. mdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of a reaction. epa.govnih.gov During the synthesis of this compound (e.g., from anthranilic acid and a 3-halobenzoic acid), small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel).

The plate is then developed in a suitable solvent system (mobile phase). Compounds separate based on their polarity; less polar compounds travel further up the plate (higher Retention factor, Rf value), while more polar compounds remain closer to the baseline (lower Rf value). By spotting the starting materials, the reaction mixture, and a co-spot (mixture of starting material and reaction mixture) on the same plate, a chemist can visually track the consumption of the reactants and the formation of the product. The appearance of a new spot corresponding to the desired product and the disappearance of the starting material spots indicate that the reaction is proceeding. epa.gov Visualization is typically achieved under UV light, as the aromatic rings are UV-active.

| Compound | Relative Polarity | Expected Relative Rf Value | Observation during Reaction |

| Starting Material A (e.g., Anthranilic acid) | High | Low | Spot intensity decreases over time. |

| Starting Material B (e.g., 3-Halobenzoic acid) | High | Low | Spot intensity decreases over time. |

| Product (this compound) | Moderate/High | Intermediate | New spot appears and its intensity increases. |

Table 5: Illustrative Use of TLC for Monitoring the Synthesis of this compound.

Computational and Theoretical Studies on N 3 Carboxyphenyl Anthranilic Acid and Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of N-(3-carboxyphenyl)anthranilic acid and related molecules. nih.govnih.govresearchgate.net These methods provide a detailed understanding of molecular geometries, electronic properties, and the stability of different conformations.

Furthermore, quantum chemical calculations have been used to investigate the microdissociation constants of anthranilic acid and its N-substituted derivatives. researchgate.net By calculating aqueous-phase energies and solvation energies, researchers can predict the pKa values associated with the different acidic and basic groups within the molecule. researchgate.net These theoretical predictions are crucial for understanding the ionization state of the molecule under physiological conditions, which in turn influences its biological activity. The accuracy of these predictions can depend on the chosen computational model, including the polarization and diffuse functions used in the calculations. researchgate.net

Solid-state DFT calculations have also been used to analyze the different polymorphic forms of anthranilic acid, revealing insights into their relative stabilities. researchgate.net These studies have shown that a balance of steric and electrostatic forces can favor certain crystalline arrangements, such as those containing a mixture of neutral and zwitterionic molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been a key tool in understanding the relationship between the chemical structure of this compound derivatives and their biological activities. nih.govnih.gov This approach uses statistical methods to correlate variations in the chemical structure with changes in observed biological responses.

2D-QSAR Analysis and Physicochemical Descriptor Correlation

Two-dimensional QSAR (2D-QSAR) studies focus on correlating biological activity with physicochemical descriptors calculated from the 2D representation of the molecules. nih.govnih.gov These descriptors can include parameters related to hydrophobicity, electronic effects, and steric properties.

In studies of N-terminal substituted anthranilic acid-based antagonists of the CCK(1) receptor, 2D-QSAR analysis has highlighted the critical role of a balance between hydrophobicity and volume-dependent polarizability in determining antagonist potency. nih.gov The size and hydrophobic contribution of substituents at specific positions were also found to be crucial for steric fit and activity. nih.gov Similarly, QSAR studies on 3-hydroxyanthranilic acid derivatives as inhibitors of brain 3-hydroxyanthranilic acid dioxygenase (3-HAO) have indicated that the degree of branching in the molecules plays a dominant role in their inhibitory potency. nih.gov

3D-QSAR (e.g., CoMFA) for Spatial Feature Mapping

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by considering the spatial arrangement of molecular properties. nih.govnih.gov CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.gov

For N-terminal substituted anthranilic acid-based CCK(1) receptor antagonists, CoMFA results have emphasized the importance of steric hindrance of substituents. nih.gov The molecular fields generated by CoMFA can guide the design of new analogs with improved activity by indicating regions where steric bulk is either favorable or unfavorable. nih.gov In studies of anthranilimide derivatives as glycogen (B147801) phosphorylase inhibitors, CoMFA models with good predictive power have been developed. nih.gov The contour maps derived from these models identify key structural features responsible for the range of activities observed, offering a guide for designing novel and more potent inhibitors. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.govresearchgate.netnih.govjournalgrid.com This method is crucial for understanding the specific interactions that drive binding and for rational drug design.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been successfully used to predict the binding modes and affinities of this compound derivatives with various biological targets. researchgate.netnih.govjournalgrid.com For example, docking studies have been conducted on newly synthesized anthranilic acid hybrids to predict their spasmolytic activity. nih.gov The presence of free carboxylic acid and amino groups in the anthranilic acid structure allows it to effectively bind to a variety of biological targets. researchgate.net

In the context of antibacterial drug discovery, structure-based design involving molecular docking has led to the development of potent anthranilic acid inhibitors of Acyl carrier protein synthase (AcpS). nih.gov By modeling initial leads and their analogs into the AcpS X-ray structure, researchers could identify opportunities for synthetic modifications, ultimately leading to more potent inhibitors. nih.gov Similarly, docking studies of quinazolinone derivatives synthesized from anthranilic acid into the active site of Dihydrofolate reductase (DHFR) have helped in identifying compounds with high docking scores, which were then synthesized and evaluated. journalgrid.com

The predicted binding affinity, often expressed as a docking score or binding energy, provides a relative measure of how well a ligand is expected to bind to its target. For instance, in a study of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamide, a binding energy of -7.4 kcal/mol was calculated against E. coli dihydroorotase. mdpi.com

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the binding pocket of a target protein that are crucial for ligand interaction. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in the development of anthranilic acid inhibitors of AcpS, the iterative process of docking, synthesis, and X-ray crystallography allowed for a detailed understanding of the binding site interactions. nih.gov This knowledge is invaluable for designing new inhibitors with improved affinity and specificity. Studies on neuronal nicotinic acetylcholine (B1216132) receptors have used peptide analogs to identify that the interface with antagonists involves primarily hydrophobic interactions and a few negatively charged residues. nih.gov

The table below summarizes some of the key amino acid residues and interaction types identified through molecular docking and related studies for anthranilic acid derivatives with their respective targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Acyl carrier protein synthase (AcpS) | Serine | Covalent modification |

| Dihydrofolate reductase (DHFR) | Not specified | Not specified |

| Neuronal nicotinic acetylcholine receptor | Glu51, Asp62, Leu54, Leu56, Tyr63 | Hydrophobic and electrostatic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing a detailed, atomistic view of the conformational landscape of this compound and its derivatives, as well as for assessing their binding stability with biological targets. These simulations model the movement of atoms and molecules over time, governed by a set of mathematical equations known as a force field, thereby offering insights into the dynamic nature of these compounds in a simulated physiological environment.

The conformational flexibility of this compound is a critical determinant of its biological activity. This flexibility primarily arises from the rotation around the single bond connecting the two phenyl rings and the orientation of the carboxyl groups. MD simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is particularly relevant for the fenamate class of molecules, to which this compound derivatives belong, as they are known for their conformational polymorphism. rsc.org Studies on fenamates have shown that achieving an accurate conformational profile is highly sensitive to the computational method employed, with methods that include electron correlation providing more reliable results. rsc.org

In the context of drug design and discovery, MD simulations are instrumental in evaluating the stability of a ligand when bound to a protein's active site. chemrxiv.org After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex solvated in water can be performed. chemrxiv.orgnih.gov By analyzing the trajectory of the simulation, researchers can assess whether the ligand remains stably bound or if it undergoes significant conformational changes and potentially dissociates from the binding pocket. chemrxiv.org

A key metric for evaluating binding stability is the root-mean-square deviation (RMSD) of the ligand's atoms relative to a reference structure, typically the initial docked pose. A low and stable RMSD value over the course of the simulation generally indicates a stable binding mode. Conversely, a high and fluctuating RMSD may suggest an unstable interaction. chemrxiv.org

The following interactive table presents hypothetical RMSD data from a short MD simulation of an this compound derivative bound to a target protein.

| Time (ns) | RMSD (Å) | Notes |

|---|---|---|

| 0 | 0.00 | Initial docked pose |

| 1 | 1.25 | Initial relaxation of the ligand in the binding pocket |

| 2 | 1.50 | Minor conformational adjustments |

| 3 | 1.45 | Stable interactions forming |

| 4 | 1.60 | Fluctuation within the binding site |

| 5 | 1.55 | Maintaining key interactions |

| 6 | 1.65 | Slight shift in ligand orientation |

| 7 | 1.60 | Re-establishment of stable pose |

| 8 | 1.58 | Consistent binding mode |

| 9 | 1.62 | Stable fluctuation around the mean |

| 10 | 1.60 | Simulation endpoint, stable binding indicated |

Furthermore, MD simulations provide a detailed picture of the specific intermolecular interactions that contribute to binding stability. This includes the analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. By monitoring the distance and geometry of these interactions throughout the simulation, it is possible to identify the key residues responsible for anchoring the ligand in the active site.

The table below illustrates the types of interaction data that can be extracted from an MD simulation analysis.

| Interaction Type | Ligand Group | Protein Residue | Occupancy (%) | Average Distance (Å) |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl (meta-position) | Arg120 | 85.2 | 2.8 ± 0.3 |

| Hydrogen Bond | Carboxyl (anthranilic acid) | Ser245 | 75.6 | 3.1 ± 0.4 |

| Hydrophobic | Phenyl Ring 1 | Leu89 | 95.1 | 3.5 ± 0.5 |

| Hydrophobic | Phenyl Ring 2 | Val105 | 92.4 | 3.8 ± 0.6 |

| Electrostatic | Carboxyl (anthranilic acid) | Lys118 | 60.3 | 4.2 ± 0.7 |

An article focusing on the preclinical biological activity of the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature and research data pertaining specifically to the biological activities of "this compound" across the outlined enzymatic and protein targets did not yield sufficient information. The available research focuses on general classes of anthranilic acid derivatives or other specific analogues, but not on this compound itself.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Preclinical Biological Activity Investigations

Protein Target Interactions

Farnesoid X Receptor (FXR) Agonism and Receptor Modulation

N-(3-Carboxyphenyl)anthranilic acid and its derivatives have been identified as novel modulators of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, cholesterol, and glucose homeostasis. nih.govnih.govnih.gov Pharmacological activation of FXR is considered a promising therapeutic strategy for metabolic conditions such as insulin resistance, liver disorders, and certain cancers. nih.gov

Research has focused on developing derivatives of anthranilic acid as partial FXR agonists. nih.govnih.gov Unlike full agonists, which activate the receptor to its maximum extent, partial agonists are sought for long-term therapies, as sustained full activation may be disadvantageous. nih.gov

Initial efforts, starting from a virtual screening hit, led to the optimization of the anthranilic acid scaffold to produce a series of potent partial FXR agonists with favorable drug-like properties. nih.gov Subsequent structure-activity relationship (SAR) studies have further refined these derivatives. nih.gov This research has led to the development of highly potent partial FXR agonists, with one compound demonstrating an EC50 value of 8 ± 3 nM in a reporter gene assay. nih.gov Another potent derivative exhibited an EC50 value of 1.5 ± 0.2 μM with a maximum relative FXR activation of 37 ± 2%. nih.gov These findings highlight the potential of the anthranilic acid framework for creating new therapies targeting metabolic diseases through FXR modulation. nih.gov

| Compound Type | Activity Metric (EC50) | Maximum Activation | Assay Type | Reference |

|---|---|---|---|---|

| Anthranilic Acid Derivative | 1.5 ± 0.2 μM | 37 ± 2% | Not Specified | nih.gov |

| Optimized Anthranilic Acid Derivative (Compound 51) | 8 ± 3 nM | Partial Agonist | Reporter Gene Assay | nih.gov |

Penicillin-Binding Protein (PBP) Interaction in Bacterial Cell Wall Biosynthesis

Penicillin-binding proteins (PBPs) are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. researchgate.netresearchgate.net This role makes them a well-validated target for antibacterial agents. nih.gov The rise of antibiotic resistance, particularly in strains like methicillin-resistant Staphylococcus aureus (MRSA), has spurred research into novel, non-β-lactam inhibitors of PBPs. mdpi.com

Derivatives of anthranilic acid have emerged as a promising chemical scaffold for the development of such inhibitors. nih.gov Research has demonstrated that these compounds can act as noncovalent inhibitors of PBPs. nih.gov Specifically, derivatives have been tested for their inhibitory activity against transpeptidases from resistant bacteria, including PBP2a from MRSA, PBP5fm from Enterococcus faecium, and PBP1b from Streptococcus pneumoniae. nih.gov The most significant results were observed against the PBP2a enzyme, with compounds achieving IC50 values in the micromolar range. nih.gov

The mechanism of action for some antibacterial anthranilic acid derivatives is attributed to the inhibition of transpeptidase, which prevents the necessary cross-linking of the peptidoglycan layers, ultimately disrupting the formation of a viable cell wall. gvsu.edu A related quinazolinone compound, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, has been shown to impair cell wall biosynthesis by binding to PBP2a and PBP1 of S. aureus. nih.gov These studies provide a solid foundation for designing potent, noncovalent PBP inhibitors based on the anthranilic acid structure to combat resistant bacterial strains. nih.gov

Antimicrobial Efficacy (in vitro and animal models)

Antibacterial Activity (e.g., against MRSA, Gram-positive/negative strains)

Derivatives of anthranilic acid have been investigated for their antibacterial properties, demonstrating notable efficacy, particularly against Gram-positive bacteria. researchgate.net A novel class of antibiotics derived from this scaffold has shown significant activity against MRSA, with minimum inhibitory concentrations (MICs) reported to be in the range of 2-64 µg/mL. gvsu.edu However, the effectiveness of these compounds can be diminished in the presence of human serum protein, which has been shown to increase the MIC values. gvsu.edu

Studies exploring the structure-activity relationship of these compounds have provided insights into their antibacterial potential. While some synthesized derivatives of anthranilic acid showed significant antibacterial activity, others, such as certain sulfonamide analogs, were found to be inactive. nih.govnih.gov Similarly, in an antimicrobial screening of anthranilic acid derivatives isolated from a marine fungus, no obvious activity was observed against S. aureus (Gram-positive) or E. coli (Gram-negative). mdpi.com

In contrast, a specific quinazolinone derivative, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, has proven to be an effective antibiotic against MRSA both in vitro and in vivo. nih.gov This highlights the potential for specific structural modifications to the broader anthranilic acid framework to yield potent antibacterial agents.

| Compound Class | Target Organism(s) | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Novel Anthranilic Acid Derivatives | MRSA | 2-64 µg/mL | gvsu.edu |

| Anthranilohydrazide, Triazine derivatives, N-phenyl anthranilic acid | Bacteria (unspecified) | Significant Activity | nih.gov |

| Anthranilic Acid Sulfonamides | Gram-positive & Gram-negative bacteria | Inactive | nih.gov |

| (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one | MRSA | Effective in vivo | nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has been explored, yielding varied results. nih.govnih.gov In one study, several synthesized derivatives of anthranilic acid, including anthranilohydrazide and N-phenyl anthranilic acid, showed no discernible antifungal effects. nih.gov

However, other research focusing on sulfonamide analogs of anthranilic acid has demonstrated selective antifungal action. nih.gov These compounds were tested against a panel of microorganisms and selectively inhibited the growth of the diploid fungus Candida albicans. nih.gov The results indicated a 25-50% growth inhibition at a concentration of 4 μg/mL. nih.gov At a higher concentration of 128 μg/mL, one of the sulfonamide derivatives achieved 50% inhibition against C. albicans. nih.gov Furthermore, metal complexes incorporating anthranilic acid derivatives have also been reported to possess antifungal properties. mdpi.comsjctni.edu

Antiviral Activity Research

Derivatives of anthranilic acid are recognized for their potential antiviral activities. mdpi.com The mechanism for this activity is thought to involve the inhibition of key viral enzymes. For instance, some derivatives exhibit their antiviral effects through the inhibition of the HCV NS5B polymerase. mdpi.com

More specific research has identified a synthetic diarylamine derived from anthranilic acid that demonstrates significant antiviral potential against the Zika virus (ZIKV). nih.gov This compound was found to reduce viral replication by as much as 86%. nih.gov In silico modeling predicted that the compound might bind to the ZIKV NS3 helicase, and subsequent in vitro investigations confirmed that it could indeed bind to and stabilize this essential viral protein. nih.gov

Insecticidal Activity Investigations

A significant area of research for anthranilic acid derivatives is in the development of insecticides. mdpi.com The class of anthranilic diamides, in particular, has been successfully developed into commercial insecticides. researchgate.net These compounds function through a novel mode of action, targeting and activating the ryanodine receptors (RyRs) in insects. researchgate.netnih.gov This activation leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the insect. researchgate.net

Numerous studies have focused on the design, synthesis, and evaluation of novel anthranilic diamides. nih.govmdpi.comnih.gov These compounds have been tested against various agricultural pests, including the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govnih.gov The research has shown that many of these derivatives possess moderate to high insecticidal activities. nih.gov Structure-activity relationship (SAR) analyses indicate that modifications to the indane moiety and other parts of the anthranilic diamide scaffold can significantly influence their potency, with some novel compounds exhibiting higher activity than commercially available insecticides like chlorantraniliprole. nih.govmdpi.com

| Compound Series | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| N-substitued nitrophenylpyrazole derivatives | Oriental armyworm, Diamondback moth | Moderate to high activity; some better than chlorantraniliprole | nih.gov |

| Modified N-pyridylpyrazole derivatives | Oriental armyworm, Diamondback moth | Moderate to high activity at tested concentrations | nih.gov |

| Derivatives containing indane | Mythimna separata | Good insecticidal activity; one compound showed 80% activity at 0.8 mg/L | mdpi.com |

Anti-inflammatory Research (in vitro and animal models)

The anti-inflammatory potential of this compound has been explored through various preclinical models designed to assess its effects on different stages of the inflammatory process.

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of proteins, such as albumin, when subjected to heat or other stressors is a useful in vitro measure of its potential anti-inflammatory activity. This assay serves as a preliminary screening method to identify substances that can protect proteins from denaturation, a process implicated in inflammatory conditions like arthritis.

While the inhibition of albumin denaturation is a standard assay used to evaluate the anti-inflammatory properties of novel anthranilic acid hybrids and other compounds, specific data detailing the percentage of inhibition by this compound in this particular assay is not available in the reviewed scientific literature.

The carrageenan-induced paw edema model in rodents is a widely used and reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. Subplantar injection of carrageenan, a phlogistic agent, elicits an acute inflammatory response characterized by swelling (edema), which can be quantified over time.

In a study evaluating a series of synthesized N-aryl anthranilic acid derivatives, this compound was assessed for its ability to inhibit carrageenan-induced paw edema in rats. The compound demonstrated significant anti-inflammatory activity in this model. When administered at a dose of 100 mg/kg, this compound produced a notable reduction in paw edema.

Table 1: Anti-inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 60 min) |

|---|---|---|

| This compound | 100 | 63.63% |

This table presents the percentage of edema inhibition by this compound compared to the standard anti-inflammatory drug, Phenylbutazone, one hour after carrageenan administration.

The inflammatory response is orchestrated by a complex network of chemical messengers, including cytokines, which can be either pro-inflammatory or anti-inflammatory. Pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) are key players in the initiation and maintenance of inflammation. The therapeutic potential of anti-inflammatory drugs often involves their ability to modulate the production or activity of these mediators.

Studies on other anthranilic acid derivatives have shown that they can exert anti-inflammatory effects by modulating these pathways. For instance, some derivatives have been found to decrease levels of IL-1β and IL-6 in animal models of arthritis, while others have been shown to raise serum levels of the anti-inflammatory cytokine IL-10. However, specific research investigating the direct effect of this compound on the modulation of inflammatory mediators like cytokines has not been detailed in the available literature.

Anticancer and Cytotoxic Investigations (in vitro and animal models)

Analogues of anthranilic acid have been recognized for their potential as scaffolds in the development of novel anticancer agents, acting as initiators of apoptosis or inhibitors of various cancer-related pathways.

Cytotoxicity assays are fundamental in vitro tools for screening potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in cancer cell lines following exposure to a test compound suggests cytotoxic or anti-proliferative effects.

Numerous anthranilic acid derivatives have been evaluated for their cytotoxic potential against various human cancer cell lines. For example, N,N-dimethyl-anthranilic acid was found to exhibit significant cytotoxicity against MDA-MB-231 human breast cancer cells. Despite the use of such assays for related compounds, specific data from cytotoxicity studies, such as the MTT assay, for this compound are not present in the reviewed scientific literature.

Targeting the fundamental cellular processes of apoptosis (programmed cell death) and the cell cycle is a primary strategy in cancer therapy. Apoptosis is a regulated process that eliminates damaged or unwanted cells, and its induction in cancer cells is a desirable outcome for many chemotherapeutic agents. Cell cycle arrest, the halting of cell division at specific checkpoints, prevents the proliferation of cancerous cells and can also precede apoptosis.

The molecular mechanisms often involve the activation of caspases (a family of protease enzymes) and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Investigations into other anthranilic acid derivatives have demonstrated their ability to induce apoptosis through these pathways. For example, some derivatives trigger apoptosis by upregulating cleaved caspases-3, -8, and -9, and increasing the Bax/Bcl-2 ratio. While the broader class of anthranilic acid analogues has been identified as potential initiators of apoptosis, specific studies elucidating the mechanisms of apoptosis induction or cell cycle arrest by this compound have not been found in the surveyed literature.

Other Biological Actions in Preclinical Models (e.g., Anti-atopic, Antimalarial)

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the anti-atopic or antimalarial activities of the compound this compound.

However, research into structurally related compounds suggests a potential area of investigation. Derivatives of anthranilic acid have been explored for their ability to inhibit transthyretin (TTR) amyloid fibril formation, a process implicated in diseases such as familial amyloid polyneuropathy. For instance, compounds like ortho-trifluoromethylphenyl anthranilic acid have been identified as potent and specific inhibitors of TTR fibril formation through structure-based drug design. drugbank.com This line of research indicates that the anthranilic acid scaffold is of interest in the development of therapeutic agents for amyloid diseases.

Furthermore, a number of nonsteroidal anti-inflammatory drugs (NSAIDs) that share structural similarities with this compound, such as those containing arylpropionic, acetic, or benzoic acid moieties, have demonstrated the ability to inhibit the formation of TTR amyloid fibrils in in vitro studies. drugbank.com

Despite these findings for related compounds, no direct preclinical studies presenting detailed research findings or quantitative data for the inhibitory activity of this compound on transthyretin, or its potential anti-atopic and antimalarial effects, are available in the public domain. Therefore, it is not possible to provide data tables or detailed research findings for this specific compound's other biological actions.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency and Selectivity

The biological potency and target selectivity of N-phenylanthranilic acid derivatives are highly sensitive to the nature and position of substituents on both aromatic rings. The core structure consists of an anthranilic acid moiety (A-ring) and an N-phenyl group (B-ring).

Substitution on the N-aryl ring can produce varied outcomes depending on the assay. For instance, in the context of anti-inflammatory activity, mon-substitution on the B-ring with a trifluoromethyl (CF3) group shows an order of activity of 3' > 2' > 4'. In contrast, for chloro-substituted analogues, 2'-chloro derivatives are more potent than 3'-chloro derivatives in certain models. For disubstituted derivatives with identical groups, a 2',3'-disubstitution pattern appears to be the most effective.

The introduction of substituents onto the anthranilic acid ring (A-ring) generally leads to a reduction in activity. However, specific substitutions can enhance potency for other biological targets. In a study on antitubercular agents based on the anthranilic acid core, introducing bulky and hydrophobic groups was found to be preferable for activity. For example, a bromine atom at position 5 of the anthranilic acid ring contributes to potency. nuph.edu.ua

Furthermore, the NH group linking the two phenyl rings is crucial for activity. Its replacement by other functionalities such as O, CH2, S, SO2, or through methylation (N-CH3) or acetylation (N-COCH3) significantly diminishes biological activity.

| Compound Modification | Target/Activity | Impact on Potency | Reference |

|---|---|---|---|

| Replacement of NH with O, CH2, S, SO2, N-CH3 | Anti-inflammatory | Significantly reduced | nih.gov |

| Substitution on the anthranilic acid ring | Anti-inflammatory | Generally reduces activity | nih.gov |

| Introduction of a pyrazole (B372694) at position 4 (A-ring) | Antitubercular (MabA inhibition) | 1.6-fold improvement vs reference | nuph.edu.ua |

| Replacement of 5-I with cyclopropyl-alkyne (A-ring) | Antitubercular (MabA inhibition) | One-third reduction vs reference | nuph.edu.ua |

| Introduction of unsubstituted alkyne at position 4 (A-ring) | Antitubercular (MabA inhibition) | 2-fold decrease vs reference | nuph.edu.ua |

Positional Isomerism and Pharmacological Profile Alterations

The spatial arrangement of functional groups, known as positional isomerism, has a profound effect on the pharmacological profile of N-phenylanthranilic acid derivatives.

A critical determinant of activity is the position of the carboxylic acid group on the A-ring. For anti-inflammatory activity, the carboxyl group must be at the ortho position relative to the amino linkage. The corresponding meta (3-aminobenzoic acid) and para (4-aminobenzoic acid) isomers are devoid of this activity. nih.gov

However, for other targets, the positioning of the carboxyl group on the B-ring becomes significant. In the case of inhibitors for the enzyme aldo-keto reductase 1C3 (AKR1C3), a meta-carboxylic acid group on the N-phenyl ring (B-ring) was found to be essential for selectivity. This highlights how positional isomerism can redirect the biological activity of the scaffold towards different molecular targets.

The position of other substituents also matters. For example, moving a bromine atom from position 5 to position 4 on the anthranilic acid ring resulted in a compound with similar antitubercular activity, suggesting that both positions are tolerated for substituent placement in that specific context. nuph.edu.ua This indicates that the impact of positional changes can be target-dependent.

| Isomeric Feature | Target/Activity | Observation | Reference |

|---|---|---|---|

| Carboxyl group on anthranilic acid (A-ring) | Anti-inflammatory | Ortho-position is essential for activity; meta and para isomers are inactive. | nih.gov |

| Carboxyl group on N-phenyl ring (B-ring) | AKR1C3 Inhibition | Meta-position is essential for selectivity. | researchgate.net |

| Bromine substituent on anthranilic acid (A-ring) | Antitubercular | Position 4 and Position 5 are both tolerated, yielding similar activity. | nuph.edu.ua |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity, particularly when a molecule or its derivatives are chiral. ijpsjournal.com While N-(3-Carboxyphenyl)anthranilic acid itself is not chiral, the introduction of certain substituents can create chiral centers, leading to stereoisomers (enantiomers or diastereomers).

The biological effects of such chiral derivatives can be significantly influenced by their stereochemistry. Different stereoisomers can exhibit varying potencies due to factors such as stereoselective binding to the target protein or differential rates of uptake into cells. For instance, in studies of other chiral compounds, only isomers with a specific stereoconfiguration (e.g., the (5S, αS) isomers of 3-Br-acivicin) displayed significant biological activity. ijpsjournal.com This selectivity is often attributed to the specific recognition by transport systems, such as amino acid transporters, which mediate the compound's entry into the cell. ijpsjournal.com

Therefore, for any chiral derivative of this compound, it is crucial to consider that the different stereoisomers may possess distinct pharmacological profiles, with one isomer potentially being significantly more active or selective than the others.

Correlation between Physicochemical Parameters and Biological Response

The biological activity of this compound derivatives often correlates with their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and the electronic effects of their substituents.

For a series of N-phenylanthranilic acid-based inhibitors of the enzyme AKR1C3, a clear correlation was found between their inhibitory activity and several interdependent physicochemical parameters. researchgate.net Specifically, the electronic effects of the substituents on the B-ring (the N-phenyl ring) and the pKa values of both the secondary amine and the carboxylic acid were directly linked to the biological response. researchgate.net

The acidity of the carboxylic group is influenced by substituents on the N-phenyl ring. Electron-withdrawing groups on the phenyl ring facilitate the dissociation of the carboxyl group, thereby increasing its acidity. Conversely, electron-donating groups decrease acidity. nih.gov Studies on substituted 6-nitro-N-(R-phenyl)anthranilic acids have established a correlation between the Hammett σ-constants of the substituents (a measure of their electronic effect) and the pKa of the molecule. researchgate.net

These quantitative structure-activity relationship (QSAR) studies are essential for rationally designing more potent and selective molecules by fine-tuning their physicochemical properties. nuph.edu.ua

| Compound Series | Biological Target | Correlated Physicochemical Parameters | Reference |

|---|---|---|---|

| N-Phenylanthranilic acid analogs | AKR1C3 Inhibition | Electronic effects of B-ring substituents, pKa of secondary amine, pKa of carboxylic acid | researchgate.net |

| Substituted 6-nitro-N-(R-phenyl)anthranilic acids | Acidity | Hammett σ-constants of substituents | researchgate.net |

| N-phenylanthranilic acid vs. N-methylanthranilic acid | Carboxylic group acidity | Electron-accepting phenyl group increases acidity; electron-donating methyl group decreases acidity. | nih.gov |

Biosynthetic and Metabolic Pathways of Anthranilic Acid in Research

Role of Anthranilic Acid as a Precursor in Tryptophan Biosynthesis

Anthranilic acid is a key precursor in the biosynthesis of the essential amino acid tryptophan in many organisms, including bacteria, archaea, fungi, and plants. core.ac.uk This pathway, known as the shikimate pathway, converts chorismate to tryptophan, with anthranilic acid being the first committed intermediate. The synthesis of tryptophan from anthranilic acid proceeds through several enzymatic steps, starting with the reaction of anthranilate with phosphoribosyl pyrophosphate (PRPP).

Enzymatic Synthesis of Anthranilic Acid (e.g., Anthranilate Synthase)

The formation of anthranilic acid from chorismate is catalyzed by the enzyme anthranilate synthase . This enzyme is a key regulatory point in the tryptophan biosynthetic pathway. Anthranilate synthase is typically a multi-subunit enzyme complex that facilitates the conversion of chorismate and glutamine to anthranilate, pyruvate, and glutamate. The activity of anthranilate synthase is often subject to feedback inhibition by tryptophan, thus regulating the metabolic flow towards tryptophan biosynthesis.

Metabolic Transformations and Derivative Formation in Biological Systems

In biological systems, anthranilic acid can undergo various metabolic transformations beyond its role in tryptophan synthesis. It is a catabolic product of tryptophan in animals. core.ac.uk The kynurenine (B1673888) pathway is a major route for tryptophan degradation, where tryptophan is converted to kynurenine and subsequently to other metabolites, including anthranilic acid. ebi.ac.uk Furthermore, anthranilic acid and its derivatives can be modified through processes such as hydroxylation, methylation, and conjugation to form a diverse array of biologically active molecules. ebi.ac.uk

Involvement in Natural Product Biosynthesis (e.g., Alkaloids, Phenazines)

Anthranilic acid serves as a building block for a wide range of natural products, particularly alkaloids and phenazines. core.ac.uk Many complex alkaloids found in plants and microorganisms incorporate an anthranilate moiety into their structures. For example, acridone (B373769) alkaloids are derived from the condensation of anthranilic acid with malonyl-CoA. Similarly, phenazine (B1670421) antibiotics, produced by various bacteria, are synthesized from chorismic acid via the intermediate anthranilic acid. core.ac.uk

Future Research Directions and Preclinical Therapeutic Potential

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of N-(3-Carboxyphenyl)anthranilic acid with improved specificity and potency is a key area of ongoing research. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how chemical modifications influence biological activity.

Synthesis Strategies:

The synthesis of N-aryl anthranilic acid derivatives is often achieved through methods like the Ullmann condensation. This reaction typically involves the coupling of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. ijpsonline.comresearchgate.netekb.eg For instance, N-aryl anthranilic acid derivatives have been synthesized by reacting o-chlorobenzoic acid with various anilines using cupric oxide as a catalyst. ijpsonline.comresearchgate.net Microwave-assisted and ultrasound-assisted methods have also been employed to increase reaction rates for the synthesis of these compounds. researchgate.net

A general and efficient procedure for synthesizing substituted N-aryl anthranilic acids involves the copper-catalyzed amination of ortho-chlorobenzoic acids. acs.org This method has been shown to produce high to excellent yields of the desired products. acs.org

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed critical structural features that determine the activity and selectivity of these compounds. For example, in the context of AKR1C3 (aldo-keto reductase family 1 member C3) inhibitors, the meta-carboxylic acid group on the N-phenyl ring was found to be crucial for selectivity. researchgate.net Further substitutions on the anthranilic acid portion (A-ring) generally resulted in similar or lower inhibitory potency without significantly affecting selectivity. researchgate.net The most potent and selective inhibitors in this class were 4'-substituted 3-(phenylamino)benzoic acids, demonstrating nanomolar affinity for AKR1C3. researchgate.net

The following table summarizes key SAR findings for N-phenylanthranilic acid-based compounds:

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

| AKR1C3 Inhibitors | meta-Carboxylic acid group | Essential for selectivity. | researchgate.net |

| AKR1C3 Inhibitors | 4'-substitution on the N-phenyl ring | Most potent and selective analogues. | researchgate.net |

| Mefenamic Acid Analogues | 2'- and 3'-substituents | Creates a nonplanar arrangement between the benzene ring and anthranilic acid, which is important for inhibitory action. | researchgate.net |

These SAR insights are instrumental in guiding the rational design of new analogues with enhanced specificity for their biological targets, potentially leading to more effective and safer therapeutic agents.

Exploration of Novel Biological Targets for this compound Derivatives

While initially recognized for their anti-inflammatory properties, derivatives of this compound are being investigated for a wide range of novel biological targets. mdpi.com This exploration opens up new avenues for their therapeutic application in various diseases.

Expanding Therapeutic Horizons:

The versatility of the anthranilic acid scaffold allows for the development of compounds that can interact with a diverse set of biological targets. nih.gov These include enzymes, receptors, and signaling pathways implicated in conditions ranging from cancer and metabolic disorders to viral infections and neurodegenerative diseases. mdpi.comnih.gov

Some of the key biological targets and pathways currently being explored for anthranilic acid derivatives include:

Enzyme Inhibition:

Cyclooxygenase (COX) enzymes: As a foundational mechanism for their anti-inflammatory effects. ijper.orgnih.gov

Aldo-keto reductase enzymes: With potential applications in cancer therapy. mdpi.com

α-Glucosidase: For the management of diabetes. mdpi.com

HCV NS5B polymerase: As a target for antiviral therapies. nih.gov

Cancer-Related Pathways:

Hedgehog signaling pathway: Inhibition of this pathway is a strategy in cancer treatment. nih.gov

Mitogen-activated protein kinase (MAPK) pathway: A key pathway in cell proliferation and survival. nih.govnih.gov

P-glycoprotein inhibitors: To overcome drug resistance in cancer cells. nih.govnih.gov

Neuroprotection:

Downregulation of pathways involved in neurodegeneration. mdpi.comnih.gov

Amyloid Aggregation:

Inhibition of β-amyloid aggregation, a key event in Alzheimer's disease. uky.edu

The following table highlights some of the novel biological targets and the potential therapeutic applications of this compound derivatives:

| Biological Target/Pathway | Potential Therapeutic Application | Reference |

| Aldo-keto reductase enzymes | Cancer | mdpi.com |

| α-Glucosidase | Diabetes | mdpi.com |

| HCV NS5B polymerase | Viral Infections (Hepatitis C) | nih.gov |

| Hedgehog signaling pathway | Cancer | nih.gov |

| Mitogen-activated protein kinase (MAPK) pathway | Cancer | nih.govnih.gov |

| β-Amyloid aggregation | Alzheimer's Disease | uky.edu |

The continued exploration of these and other novel targets will undoubtedly expand the therapeutic potential of this versatile chemical scaffold.

Combination Studies in Preclinical Models for Synergistic Effects

A promising strategy in modern therapeutics is the use of combination therapies to enhance efficacy, overcome resistance, and reduce side effects. The potential for synergistic interactions between this compound derivatives and existing drugs is an active area of preclinical research.

Rationale for Combination Therapy:

For instance, preclinical studies have shown that polyphenols like curcumin and quercetin can act synergistically with chemotherapeutic agents such as 5-fluorouracil and paclitaxel in various cancer models. mdpi.com These combinations can enhance apoptosis, inhibit cell proliferation, and overcome drug resistance. mdpi.com

Preclinical Evidence of Synergy:

While specific combination studies involving this compound are emerging, the principle of synergy has been demonstrated with related compounds. For example, the combination of the natural compound ophiopogonin D and paclitaxel showed potent synergistic effects in inducing apoptosis in lung cancer cells. nih.gov

The table below provides examples of synergistic combinations of natural compounds with chemotherapeutic drugs in preclinical studies, illustrating the potential for similar studies with this compound derivatives.

| Natural Compound | Chemotherapeutic Drug | Cancer Model | Observed Synergistic Effect | Reference |

| Curcumin | 5-Fluorouracil | Colon Carcinoma | Enhanced antitumor effects and promotion of tumor immune response. | mdpi.com |

| Quercetin | 5-Fluorouracil | Colorectal Adenocarcinoma | Inhibition of cell growth and enhanced apoptosis. | mdpi.com |

| Ophiopogonin D | Paclitaxel | Lung Cancer | Inhibition of cell proliferation and induction of apoptosis. | nih.gov |

Future preclinical studies should focus on systematically evaluating combinations of this compound derivatives with standard-of-care therapies for various diseases to identify synergistic interactions and elucidate their underlying mechanisms.

Advanced in vivo Animal Model Studies for Efficacy and Mechanism Elucidation

In vivo animal models are indispensable for evaluating the efficacy and understanding the mechanism of action of new therapeutic candidates before they can be considered for human trials. probiocdmo.com For this compound derivatives, a range of animal models are being used to assess their therapeutic potential.

Evaluating Therapeutic Efficacy in Animal Models:

The anti-inflammatory activity of newly synthesized N-aryl anthranilic acid derivatives has been evaluated using the carrageenan-induced rat paw edema model. ijpsonline.comresearchgate.net In these studies, the compounds are administered to rats, and the reduction in paw swelling is measured over time to determine their anti-inflammatory effect. ijpsonline.comresearchgate.net

For other therapeutic areas, such as metabolic syndrome, diet-induced models in rats have been used to evaluate the effects of anthranilic acid derivatives on blood pressure, glucose, and cholesterol levels. nih.gov In the context of Alzheimer's disease, the in vivo activity of N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors has been studied in transgenic mouse models. uky.edu

Types of Animal Models Used:

The choice of animal model depends on the specific disease being studied. The following table provides examples of animal models used in the preclinical evaluation of anthranilic acid derivatives.

| Therapeutic Area | Animal Model | Purpose of the Study | Reference |

| Inflammation | Carrageenan-induced rat paw edema | To assess anti-inflammatory activity. | ijpsonline.comresearchgate.net |

| Rheumatoid Arthritis | Complete Freund's adjuvant (CFA)-induced arthritis in rats | To evaluate anti-inflammatory and anti-arthritic effects. | ijper.org |

| Metabolic Syndrome | Diet-induced metabolic syndrome in rats | To assess effects on blood pressure, glucose, and lipids. | nih.gov |

| Alzheimer's Disease | Transgenic mouse models (e.g., Tg2576) | To evaluate the inhibition of amyloid aggregation. | uky.edu |

These in vivo studies are crucial for validating the therapeutic potential of this compound derivatives and for providing the necessary data to support their advancement into clinical development.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. jddtonline.infoijfmr.com These technologies are being applied to the this compound scaffold to accelerate the identification and development of new drug candidates. arkat-usa.org

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new compounds. ijfmr.com This includes:

Target Identification: AI can analyze genomic, proteomic, and transcriptomic data to identify novel therapeutic targets. ijfmr.com

Virtual Screening: ML models can screen large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. arkat-usa.org This "smart" virtual screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab. arkat-usa.org

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential problems early in the development process. jddtonline.info

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to a specific biological target.

In Silico Approaches:

Molecular docking is a computational technique used to predict how a ligand (such as an this compound derivative) will bind to a receptor. impactfactor.org This method can be used to estimate the binding affinity and identify the most promising drug candidates for further development. impactfactor.org For example, a derivative of mefenamic acid, 4-nitrobenzoyl-mefenamic acid, was designed and synthesized after its potential as a COX-2 inhibitor was predicted through in silico studies. impactfactor.org

The integration of AI and ML into the drug discovery pipeline for this compound scaffolds holds immense promise for the rapid development of novel and effective therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(3-Carboxyphenyl)anthranilic acid derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis often involves regioselective amination or condensation reactions. For example, copper-catalyzed cross-coupling of 2-chlorobenzoic acids with substituted anilines achieves high yields (up to 99%) under mild conditions without acid protection . Iron-catalyzed ortho amination using N-chloroamines and directing groups (e.g., 8-quinolinylamide) also enables efficient synthesis . Optimization includes solvent selection (e.g., acetonitrile or acetic acid), catalyst choice (e.g., Bi(NO₃)₃·5H₂O for Fischer indolisation), and temperature control to minimize by-products like anthranilic acid or benzoxazinones .

Q. How are structural and vibrational properties of this compound derivatives characterized?

- Methodological Answer : X-ray crystallography and NMR (¹H, ¹³C, ¹⁵N) are standard for confirming molecular geometry and hydrogen-bonding patterns. Vibrational spectra (IR) combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) validate bond stretching modes and electronic environments . For coordination polymers, photoluminescence studies and crystallographic analysis reveal metal-ligand interactions and supramolecular architectures .

Q. What biological activities are associated with anthranilic acid derivatives, and how are they screened?

- Methodological Answer : Derivatives exhibit anti-inflammatory, analgesic, and immunomodulatory properties. In vitro screening involves COX inhibition assays, while in vivo models (e.g., murine experimental autoimmune encephalomyelitis) test efficacy in autoimmune diseases. Structure-activity relationship (SAR) studies highlight the role of substituents like methoxy or trifluoromethyl groups in enhancing bioactivity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Fischer indolisation vs. benzoxazinone formation) impact synthetic outcomes?

- Methodological Answer : Reaction conditions dictate product distribution. In Fischer indolisation, acetic acid promotes cyclization to 2-(indol-2-carboxamido)benzoic acids, while aqueous acidic conditions favor amide hydrolysis to anthranilic acid . Competing pathways can be suppressed by avoiding nucleophiles (e.g., water) or using catalysts (e.g., Bi(NO₃)₃·5H₂O) to accelerate indole formation .

Q. What catalytic systems enable regioselective functionalization of anthranilic acid scaffolds?

- Methodological Answer : Copper/ligand systems (e.g., CuI/1,10-phenanthroline) facilitate amination of chlorobenzoic acids with sterically hindered anilines . Iron/diphosphine catalysts (e.g., FeCl₂/DTBPP) achieve ortho-selective C–H activation, critical for synthesizing anthranilic acid derivatives with minimal protecting groups .

Q. How do structural modifications influence the pharmacological profile of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target affinity. For example, 3,4-DAA (a dimethoxycinnamoyl derivative) suppresses TH1 cytokines in autoimmune models, while fluorinated analogs (e.g., flufenamic acid) exhibit dual PLA2/TRP channel inhibition . Computational docking and ADMET profiling are used to prioritize candidates for preclinical testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.